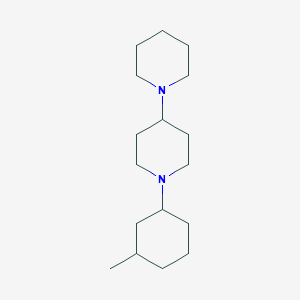
1'-(3-Methylcyclohexyl)-1,4'-bipiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(3-Methylcyclohexyl)-1,4’-bipiperidine is an organic compound that belongs to the class of piperidines Piperidines are a group of heterocyclic amines that are widely used in the synthesis of pharmaceuticals and other organic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(3-Methylcyclohexyl)-1,4’-bipiperidine typically involves the following steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions involving piperidine derivatives.
Introduction of the 3-Methylcyclohexyl Group: The 3-methylcyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexene is reacted with a methylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 1’-(3-Methylcyclohexyl)-1,4’-bipiperidine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its applications in various industries.
Análisis De Reacciones Químicas
Types of Reactions
1’-(3-Methylcyclohexyl)-1,4’-bipiperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1’-(3-Methylcyclohexyl)-1,4’-bipiperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1’-(3-Methylcyclohexyl)-1,4’-bipiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Cyclohexylmethyl)piperidine
- 1-(3-Methylcyclohexyl)piperidine
- 1-(4-Methylcyclohexyl)piperidine
Uniqueness
1’-(3-Methylcyclohexyl)-1,4’-bipiperidine is unique due to its bipiperidine structure and the presence of the 3-methylcyclohexyl group
Propiedades
Fórmula molecular |
C17H32N2 |
|---|---|
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
1-(3-methylcyclohexyl)-4-piperidin-1-ylpiperidine |
InChI |
InChI=1S/C17H32N2/c1-15-6-5-7-17(14-15)19-12-8-16(9-13-19)18-10-3-2-4-11-18/h15-17H,2-14H2,1H3 |
Clave InChI |
JXZJRVLMSAQATR-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)N2CCC(CC2)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


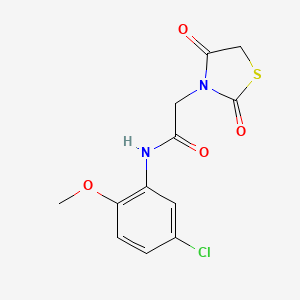
![[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-6-carboxylate](/img/structure/B12492452.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(2-chloro-4-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12492454.png)
![N-({3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}carbamothioyl)-3,4,5-triethoxybenzamide](/img/structure/B12492469.png)
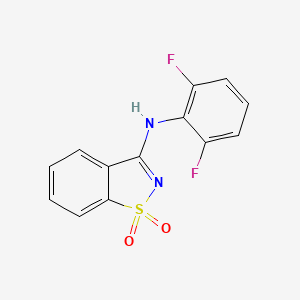
![4-(propan-2-yl)-N-{(E)-[4-(pyrrolidin-1-yl)phenyl]methylidene}aniline](/img/structure/B12492491.png)
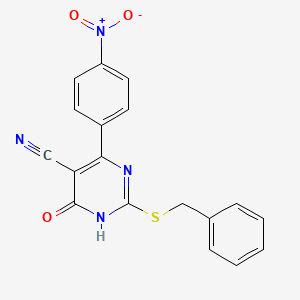
![2-[(1H-benzotriazol-1-ylmethyl)sulfanyl]pyrimidine-4,6-diamine](/img/structure/B12492503.png)
![9-(5-bromothiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12492508.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(3-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12492513.png)
![2-Phenylethyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12492518.png)
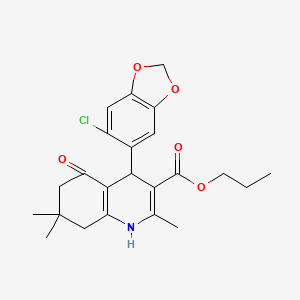
![Methyl 5-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12492532.png)
![ethyl 4-[(2Z)-2-{(5Z)-3-imino-5-[(methylsulfonyl)imino]pyrazolidin-4-ylidene}hydrazinyl]benzoate](/img/structure/B12492540.png)
